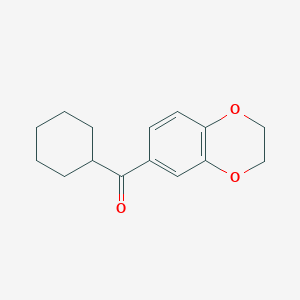
Cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyl-(2,3-dihydro-benzo(1,4)dioxin-6-yl)-methanone is an organic compound that features a cyclohexyl group attached to a methanone moiety, which is further connected to a 2,3-dihydro-benzo(1,4)dioxin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexyl-(2,3-dihydro-benzo(1,4)dioxin-6-yl)-methanone typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with cyclohexanone under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as lithium hydride, in a solvent like N,N-dimethylformamide. The reaction mixture is stirred at a specific temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl-(2,3-dihydro-benzo(1,4)dioxin-6-yl)-methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of cyclohexyl-(2,3-dihydro-benzo(1,4)dioxin-6-yl)-carboxylic acid.
Reduction: Formation of cyclohexyl-(2,3-dihydro-benzo(1,4)dioxin-6-yl)-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclohexyl-(2,3-dihydro-benzo(1,4)dioxin-6-yl)-methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclohexyl-(2,3-dihydro-benzo(1,4)dioxin-6-yl)-methanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antibacterial activity or enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclohexyl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)urea
- 3-(2,3-Dihydro-benzo(1,4)dioxin-6-yl)-7-methoxy-2-methyl-6-propyl-chroman-4-one
Uniqueness
Cyclohexyl-(2,3-dihydro-benzo(1,4)dioxin-6-yl)-methanone is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H18O3 |
|---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
cyclohexyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanone |
InChI |
InChI=1S/C15H18O3/c16-15(11-4-2-1-3-5-11)12-6-7-13-14(10-12)18-9-8-17-13/h6-7,10-11H,1-5,8-9H2 |
InChI Key |
JNFPGNWMFOEUMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC3=C(C=C2)OCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















